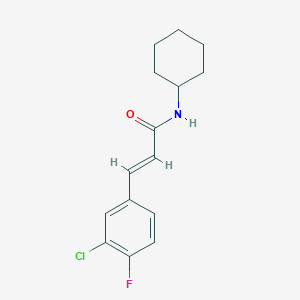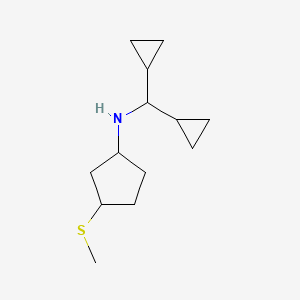
(5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is known for its unique properties that make it suitable for use in drug development and other research applications.
Wirkmechanismus
The mechanism of action of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate is not fully understood. However, studies have shown that the compound targets the heme detoxification pathway in Plasmodium falciparum, the parasite responsible for causing malaria. The compound is believed to inhibit the activity of heme detoxification enzymes, leading to the accumulation of toxic heme in the parasite, which eventually leads to its death.
Biochemical and Physiological Effects:
(5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate has been shown to exhibit both biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to exhibit potent antimalarial activity, with studies showing that it is effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate is its potent antimalarial activity. The compound has been shown to be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, making it a promising candidate for the development of new antimalarial drugs. Additionally, the compound has been found to exhibit anticancer properties, making it a potential lead compound for the development of new cancer therapeutics.
One of the limitations of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate is its potential toxicity. Studies have shown that the compound can be toxic to mammalian cells at high concentrations, which may limit its use in certain applications. Additionally, the compound may have limited solubility in aqueous solutions, which may make it difficult to work with in certain laboratory experiments.
Zukünftige Richtungen
There are several future directions for the study of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate. One area of research is the development of new antimalarial drugs based on the structure of the compound. Researchers can use the compound as a lead compound to develop new derivatives with improved potency and reduced toxicity.
Another area of research is the development of new cancer therapeutics based on the structure of the compound. Researchers can use the compound as a lead compound to develop new derivatives that exhibit improved anticancer properties and reduced toxicity.
Finally, researchers can study the mechanism of action of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate to gain a better understanding of how the compound works at the molecular level. This information can be used to design new compounds with improved potency and selectivity.
Synthesemethoden
The synthesis of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate involves the reaction of 5-chloroquinoline-8-amine with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields the desired product in good yields. The purity of the compound can be improved through recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
(5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent antimalarial activity, making it a promising candidate for the development of new antimalarial drugs. Additionally, the compound has been found to possess anticancer properties, making it a potential lead compound for the development of new cancer therapeutics.
Eigenschaften
IUPAC Name |
(5-chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-11-5-6-14(15-10(11)2-1-7-19-15)24-16(21)9-3-4-12(18)13(8-9)20(22)23/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHLNQWYCKEMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)






![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)


![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)
![2-[[2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7635869.png)